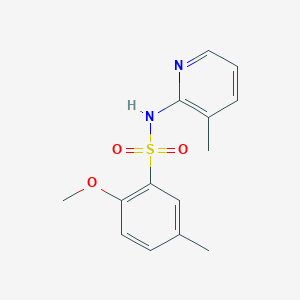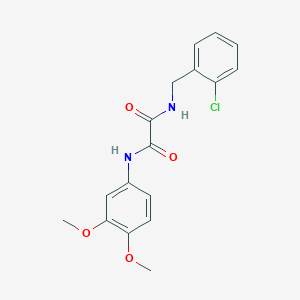![molecular formula C19H20N2O3S2 B4234951 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4234951.png)
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Übersicht
Beschreibung
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMTB, is a bicyclic compound that belongs to the class of organic compounds known as beta lactams. DMTB has been identified as a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The inhibition of PTP1B activity by DMTB has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a promising therapeutic agent for the treatment of type 2 diabetes.
Wirkmechanismus
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B activity, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one increases insulin sensitivity and enhances glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and reduced blood glucose levels.
Biochemical and Physiological Effects
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo models. In cell-based assays, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to increase insulin signaling and glucose uptake, and reduce lipolysis in adipocytes. In animal studies, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to improve glucose tolerance and insulin sensitivity, and reduce hepatic glucose production and lipid accumulation in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages as a research tool for the study of insulin signaling and glucose homeostasis. It is a potent and specific inhibitor of PTP1B, which makes it a valuable tool for dissecting the role of this enzyme in insulin signaling and glucose metabolism. However, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one also has some limitations as a research tool. It is a relatively complex and expensive compound to synthesize, which may limit its availability for some researchers. In addition, its mechanism of action is limited to the inhibition of PTP1B, which may not fully capture the complexity of insulin signaling and glucose homeostasis.
Zukünftige Richtungen
There are several potential future directions for research on 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved efficacy and reduced side effects compared to 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Another area of interest is the study of the effects of 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one on other metabolic pathways and tissues, such as the brain and the gut microbiome. Finally, there is a need for further studies to evaluate the safety and efficacy of 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one in clinical trials, and to determine its potential as a therapeutic agent for the treatment of type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for the treatment of type 2 diabetes. In cell-based assays, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to increase insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. In animal studies, 1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to improve glucose tolerance and insulin sensitivity, and reduce blood glucose levels in both normal and diabetic mice.
Eigenschaften
IUPAC Name |
1,5-dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-18-9-20(15(22)13-5-3-7-25-13)11-19(2,17(18)24)12-21(10-18)16(23)14-6-4-8-26-14/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMPQKYHTXJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CS3)C)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4234885.png)
![N-cyclopentyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4234893.png)
![6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone](/img/structure/B4234894.png)
![2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)

acetyl]amino}methyl)benzoate](/img/structure/B4234913.png)

![N-(3,5-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4234948.png)

![N-{3-[(4-fluorobenzoyl)amino]propyl}isonicotinamide](/img/structure/B4234959.png)